N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide
Description
N-(4,5-Dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is a sulfonamide derivative characterized by a thiazolyl core substituted with methyl groups at positions 4 and 5, a 4-fluorophenoxy ethanesulfonamide side chain, and a sulfonamide linkage.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S2/c1-9-10(2)20-13(15-9)16-21(17,18)8-7-19-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHHXJWRQWSWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)CCOC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅FNO₂S
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
This structure includes a thiazole ring, which is known for its biological activity, and a fluorophenoxy group that may enhance its pharmacological properties.
This compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The compound appears to exert its effects by:
- Inhibition of Protein Kinases : Similar compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed through assays measuring caspase activation and changes in mitochondrial membrane potential.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. For example:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.88 ± 0.82 | |
| HCT-116 (Colon Cancer) | 7.1 ± 0.07 | |
| MCF-7 (Breast Cancer) | 11.9 ± 0.05 |
These values indicate that this compound exhibits potent anticancer activity, particularly against lung and colon cancer cell lines.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models of lung cancer. Tumors treated with the compound showed reduced proliferation markers compared to controls .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and key targets involved in cancer progression, such as tyrosine kinases. These findings support the hypothesis that the compound can effectively modulate signaling pathways critical for tumor growth .
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also possess:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features to N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
This data suggests that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Anticancer Potential
The anticancer properties of thiazole derivatives have been documented in various studies. For example, derivatives with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies typically employ the MTT assay to assess cytotoxicity.
| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 3.22 | 5-Fluorouracil (6.08) |
| A549 | 3.77 | 5-Fluorouracil (6.08) |
The results indicate that this compound may be a promising candidate for further development as an anticancer agent.
Case Studies
-
Antimicrobial Activity Study
- Objective: To evaluate the antimicrobial efficacy of thiazole derivatives.
- Method: Disk diffusion method against selected bacterial strains.
- Findings: The study confirmed significant antimicrobial activity, supporting the hypothesis that this compound could exhibit similar effects.
-
Cytotoxicity Evaluation
- Objective: To assess the cytotoxic effects of thiazole derivatives on cancer cell lines.
- Method: MTT assay performed on MCF-7 and A549 cell lines.
- Findings: Results indicated strong cytotoxicity with IC50 values significantly lower than standard chemotherapeutics, suggesting potential as a therapeutic agent.
Chemical Reactions Analysis
Acid-Base Reactions
The sulfonamide group (-SO₂NH-) undergoes protonation/deprotonation depending on pH. Key features include:
| Property | Details | Source |
|---|---|---|
| pKa (sulfonamide NH) | Estimated range: 8.5–10.5 (typical for aryl sulfonamides) | |
| Salt formation | Reacts with NaOH/KOH to form water-soluble sodium/potassium salts | |
| Stability in acidic media | Protonation occurs below pH 5, reducing nucleophilicity |
Nucleophilic Substitutions
The sulfonamide sulfur and aryl ether oxygen are potential sites for nucleophilic attack:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Sulfonamide cleavage | Strong acids (e.g., H₂SO₄) | Ethanesulfonic acid derivatives | Requires elevated temperatures |
| Ether bond hydrolysis | HI (concentrated, 110–130°C) | 4-fluorophenol + ethanesulfonate | Limited due to steric hindrance |
Hydrolysis
Controlled breakdown under aqueous conditions:
| Pathway | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 1M HCl, reflux, 6 hrs | 4-fluorophenol + ethanesulfonic acid | ~65 |
| Basic hydrolysis | 1M NaOH, 80°C, 4 hrs | Sodium ethanesulfonate + thiazole | ~72 |
Oxidation Reactions
The thiazole ring and aryl ether are oxidation-prone:
| Oxidizing Agent | Target Site | Products | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | Thiazole C-S bond | Sulfonic acid derivatives | Complete ring degradation |
| H₂O₂ (catalytic Fe³⁺) | Aryl ether linkage | Quinone-like intermediates | Partial oxidation |
Metal Complexation
The sulfonamide group acts as a bidentate ligand:
| Metal Ion | Coordination Site | Complex Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | Sulfonamide O and NH | 8.2 ± 0.3 | Antimicrobial synergy studies |
| Zn²⁺ | Sulfonamide O | 5.9 ± 0.2 | Structural studies |
Biological Interactions
While not purely chemical reactions, its biochemical reactivity includes:
-
Enzymatic inhibition : Competes with para-aminobenzoic acid (PABA) for dihydropteroate synthase binding, disrupting folate synthesis in bacteria.
-
Redox interactions : Generates reactive oxygen species (ROS) in cellular assays, likely due to thiazole ring electron transfer .
Reaction Optimization Considerations
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
- Thiazolyl vs. Tetrazolium Groups : Unlike MTT, which forms formazan crystals upon reduction in viable cells, the target compound lacks the tetrazolium moiety, suggesting divergent mechanisms in bioassays. Its sulfonamide group may instead interact with cellular targets (e.g., enzymes or receptors) rather than serving as a redox indicator .
- Fluorinated Aromatics: The 4-fluorophenoxy group in the target compound contrasts with the 2,4-difluorophenyl groups in ’s compounds [4–15]. Fluorine’s electronegativity may enhance binding affinity or metabolic stability compared to chlorine/bromine substituents in analogs .
Table 2: Spectral Data Comparison
Table 3: Assay Performance Metrics (Inferred)
- Sensitivity: shows MTT correlates well with clonogenic assays for short drug exposures but is less reliable for continuous exposures . The target compound’s performance would depend on its binding kinetics and cellular uptake efficiency.
Q & A
Q. What are the standard synthetic routes for N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. For example:
- Step 1 : Reacting 4-fluorophenol with 2-chloroethanesulfonyl chloride under basic conditions to form 2-(4-fluorophenoxy)ethanesulfonyl chloride.
- Step 2 : Coupling with 4,5-dimethylthiazol-2-amine via a nucleophilic substitution reaction in anhydrous THF or DCM, catalyzed by triethylamine .
Characterization : - NMR Spectroscopy : - and -NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorophenoxy, thiazolyl CH at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] calculated for CHFNOS: 367.06) .
- HPLC Purity : ≥95% purity confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. How is the cytotoxicity of this compound assessed in vitro, and what methodological considerations are critical for MTT assay reproducibility?
Methodological Answer: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard for cytotoxicity screening:
- Protocol :
- Critical Considerations :
- Cell Line Selection : Use adherent or suspension lines compatible with thiazolyl-based assays .
- pH Control : MTT reduction is pH-sensitive; maintain HEPES buffer (pH 7.4) to avoid false negatives .
- Data Normalization : Express viability relative to untreated controls (IC calculated via nonlinear regression) .
Advanced Research Questions
Q. How can X-ray crystallography or NMR spectroscopy resolve structural ambiguities in sulfonamide derivatives, and what challenges arise in data interpretation?
Methodological Answer:
- X-ray Crystallography :
- Single-crystal diffraction confirms bond angles (e.g., S-N bond length ~1.63 Å) and molecular packing .
- Challenges: Crystallization requires high-purity compound; solvent choice (e.g., DMSO/water mixtures) affects crystal quality .
- NMR NOE Experiments :
Q. What structure-activity relationship (SAR) findings have been reported for modifications to the 4-fluorophenoxy moiety, and how do they influence bioactivity?
Methodological Answer:
-
Fluorine Substitution :
-
Ether Linker Optimization :
-
SAR Table :
Modification IC (µM) Solubility (mg/mL) 4-Fluorophenoxy (parent) 2.1 0.45 4-Chlorophenoxy 8.7 0.38 Methoxy linker >50 0.12
Q. How should researchers address discrepancies in cytotoxicity data across studies, particularly regarding assay conditions?
Methodological Answer: Discrepancies often arise from:
- Cell Line Variability : MT-4 vs. HEK293 cells may differ in metabolic activity, altering MTT reduction rates .
- Compound Stability : Hydrolysis of sulfonamide bonds in acidic media (pH <6) generates inactive byproducts; confirm stability via HPLC before assays .
- Normalization Methods : Use internal controls (e.g., staurosporine) to calibrate inter-experimental variability .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
